Ethyl 4-(benzyloxy)-2-oxobut-3-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate is an organic compound that belongs to the class of esters. Esters are known for their pleasant fragrances and are commonly found in essential oils and pheromones. This particular compound is characterized by the presence of a benzyloxy group attached to the ethyl ester of 2-oxobut-3-enoic acid. It is used in various chemical reactions and has applications in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate can be synthesized through several methods. One common method involves the reaction of ethyl acetoacetate with benzyl bromide in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the benzyloxy group is introduced to the ethyl acetoacetate.
Another method involves the use of 2-benzyloxypyridine as a reagent. This reagent is known for its mild and convenient reaction conditions, making it suitable for the synthesis of benzyl ethers and esters .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions as those used in laboratory synthesis. The process typically includes steps such as purification and isolation to ensure the final product’s purity and quality.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the benzyloxy group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and benzyl bromide are commonly used for nucleophilic substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Scientific Research Applications
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme-catalyzed reactions and metabolic pathways.
Medicine: It may serve as a precursor for the development of pharmaceutical compounds.
Industry: The compound is used in the production of fragrances, flavors, and other specialty chemicals.
Mechanism of Action
The mechanism of action of ethyl 4-(benzyloxy)-2-oxobut-3-enoate involves its interaction with various molecular targets. The benzyloxy group can participate in nucleophilic and electrophilic reactions, while the ester group can undergo hydrolysis to form carboxylic acids and alcohols. These reactions are facilitated by enzymes and other catalytic agents in biological systems .
Comparison with Similar Compounds
Similar Compounds
Ethyl 4-(methoxy)-2-oxobut-3-enoate: Similar structure but with a methoxy group instead of a benzyloxy group.
Ethyl 4-(phenoxy)-2-oxobut-3-enoate: Contains a phenoxy group instead of a benzyloxy group.
Uniqueness
Ethyl 4-(benzyloxy)-2-oxobut-3-enoate is unique due to the presence of the benzyloxy group, which imparts specific chemical properties and reactivity. This makes it suitable for particular applications in organic synthesis and research.
Properties
CAS No. |
65260-59-5 |
---|---|
Molecular Formula |
C13H14O4 |
Molecular Weight |
234.25 g/mol |
IUPAC Name |
ethyl 2-oxo-4-phenylmethoxybut-3-enoate |
InChI |
InChI=1S/C13H14O4/c1-2-17-13(15)12(14)8-9-16-10-11-6-4-3-5-7-11/h3-9H,2,10H2,1H3 |
InChI Key |
AMQQMCRAKBUCHW-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C(=O)C=COCC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.